tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate
Description
The compound features a pyrrolidine ring substituted with an amino(imino)methyl group at the 3-position, protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride hydrate form enhances solubility and crystallinity, making it suitable for further synthetic modifications.
Properties
IUPAC Name |
tert-butyl N-(1-carbamimidoylpyrrolidin-3-yl)carbamate;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2.ClH.H2O/c1-10(2,3)16-9(15)13-7-4-5-14(6-7)8(11)12;;/h7H,4-6H2,1-3H3,(H3,11,12)(H,13,15);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQLXTZFQUHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=N)N.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate typically begins with the formation of the pyrrolidine core functionalized with an amino(imino)methyl group. A common approach involves the use of tert-butyl carbamate as a protective group for amines, coupled with cyclization reactions to form the pyrrolidinyl ring.
Key Steps:
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Protection of the Amine Group:
The primary amine in the precursor is protected using tert-butyl carbamate (Boc) under basic conditions. For example, reaction of 1-[amino(imino)methyl]-3-pyrrolidinamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran (THF) in the presence of triethylamine yields the Boc-protected intermediate . -
Cyclization:
The protected amine undergoes cyclization via intramolecular nucleophilic substitution. This step often employs catalysts such as palladium on carbon (Pd/C) or nickel-based systems under hydrogenation conditions . -
Salt Formation:
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar solvent like ethyl acetate or methanol. Hydration occurs during crystallization, resulting in the hydrate form .
Industrial-Scale Production Methods
Industrial protocols optimize yield and purity through controlled reaction parameters and continuous flow systems.
Example Protocol:
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Reagents:
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1-[Amino(imino)methyl]-3-pyrrolidinamine (1.0 eq)
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Boc₂O (1.2 eq)
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Triethylamine (2.0 eq)
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Hydrochloric acid (concentrated)
-
-
Procedure:
Yield and Purity:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Boc Protection | 85–90 | ≥95 |
| Salt Formation | 78–82 | ≥98 |
Mechanistic Insights and Optimization
The Boc protection step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O. Cyclization is facilitated by hydrogenation, which reduces intermediate imines to amines while maintaining stereochemical integrity .
Critical Parameters:
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Temperature: Boc protection requires temperatures below 25°C to prevent side reactions.
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Catalyst Loading: Pd/C (5–10 wt%) ensures efficient hydrogenation without over-reduction .
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Solvent Choice: Ethyl acetate enhances solubility during salt formation, while ethanol/water mixtures improve hydrate crystallization .
Comparative Analysis of Methods
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Volume | 0.1–1 L | 100–1000 L |
| Catalyst | Pd/C (5 wt%) | Continuous-flow hydrogenation |
| Purification | Column chromatography | Crystallization |
| Cycle Time | 48–72 hours | 12–24 hours |
Industrial methods prioritize throughput and cost-effectiveness, whereas laboratory protocols focus on flexibility and purity .
Challenges and Solutions
Challenge 1: Hydrate Stability
The hydrochloride hydrate is hygroscopic, requiring storage under anhydrous conditions. Solutions include lyophilization or packaging with desiccants .
Challenge 2: Stereochemical Control
Racemization during cyclization is mitigated by using chiral auxiliaries or enantioselective catalysts. For example, (S)-proline-derived catalysts enhance enantiomeric excess (ee > 98%) .
Recent Advances
Recent patents disclose microwave-assisted synthesis for faster Boc protection (30 minutes vs. 12 hours) and enzyme-mediated cyclization for greener production . These methods reduce energy consumption and improve yields by 10–15%.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions, a key reaction for deprotection in multi-step syntheses.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water. The released CO₂ and tert-butanol are typical byproducts.
Substitution Reactions
The carbamate group and pyrrolidine ring participate in nucleophilic substitutions, enabling functional group interconversions.
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution at Carbamate | Amines (e.g., benzylamine) in THF with K₂CO₃ | N-alkylated derivatives | Used to introduce alkyl/aryl groups for drug intermediate synthesis. |
| Ring-Opening Substitution | Grignard reagents (e.g., MeMgBr) at −78°C | Pyrrolidine derivatives with extended alkyl chains | Facilitates structural diversification in medicinal chemistry. |
Stereochemical Considerations : The stereochemistry of the pyrrolidine ring (S-configuration) influences reaction rates and product distributions in chiral environments .
Reactions Involving the Amino(imino)methyl Group
The amino(imino)methyl moiety exhibits unique reactivity, including tautomerization and condensation.
Case Study : Schiff base formation with benzaldehyde yields a ligand for Cu²⁺ complexes, demonstrating potential catalytic activity in oxidation reactions .
Stability and Side Reactions
The compound’s stability under varying conditions is critical for handling and storage.
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
The amino(imino)methyl group in the target compound enhances its versatility in coordination chemistry and biomolecular interactions .
Scientific Research Applications
tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs, emphasizing key differences in substituents, stereochemistry, and salt forms:
*Similarity scores (0–1) based on structural alignment algorithms .
Biological Activity
tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H20ClN3O2
The synthesis involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with amino(imino)methyl and tert-butyl carbamate groups. The reaction conditions are critical for achieving high purity and yield, typically requiring controlled temperatures and specific solvents .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to diverse biological effects. The exact pathways remain an area of ongoing research, but preliminary findings suggest potential implications in cancer therapy and neuroprotection .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related carbamate derivatives have shown significant growth inhibition in neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) in the nanomolar range .
| Cell Line | LC50 (nM) | Effectiveness |
|---|---|---|
| U87 | 200 ± 60 | High |
| BE (chemoresistant) | 18.9 | Very High |
These findings suggest that the compound may serve as a potent agent in overcoming drug resistance in cancer therapy.
Neuroprotective Effects
There is emerging evidence that the compound may also have neuroprotective properties. Studies have shown that certain derivatives can enhance neuronal survival under stress conditions, potentially through anti-apoptotic mechanisms . The ability to cross the blood-brain barrier further supports its therapeutic potential in neurological disorders.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of a related compound on various human cancer cell lines. The results demonstrated a substantial reduction in cell viability at low concentrations, indicating high potency as an anticancer agent .
- Neuroprotection Research : In animal models, compounds similar to this compound were tested for neuroprotective effects against oxidative stress. The results indicated significant improvements in neuronal survival rates compared to controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate?
- Methodology :
-
Step 1 : Start with Boc-protected pyrrolidine derivatives (e.g., tert-butyl carbamates) and introduce the amino(imino)methyl group via nucleophilic substitution or reductive amination. For example, highlights copolymer synthesis using controlled monomer ratios (e.g., CMDA:DMDAAC at 1:1–1:3) and initiators like ammonium persulfate (APS) under nitrogen atmospheres .
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Step 2 : Purify intermediates via silica gel chromatography (as in for similar compounds) to remove unreacted reagents .
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Step 3 : Hydrochloride salt formation can be achieved by treating the free base with HCl in anhydrous ether, followed by recrystallization from ethanol/water mixtures.
- Key Parameters :
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- Spectroscopy : Use H/C NMR to verify Boc-group retention (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNO·HCl·HO).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (≥98% as per ) .
Advanced Research Questions
Q. What strategies mitigate instability of the imino group during long-term storage or under acidic/basic conditions?
- Methodology :
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Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. suggests storing similar compounds at –20°C in desiccators to prevent hydrolysis .
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pH Buffering : Use citrate (pH 4–5) or phosphate (pH 7–8) buffers during experimental workflows to stabilize the imino group.
- Data Contradiction Analysis :
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If conflicting stability data arise (e.g., decomposition at pH 5 vs. pH 7), evaluate impurities in starting materials (e.g., notes ≥98% purity for intermediates) or solvent effects (e.g., aqueous vs. anhydrous conditions) .
Q. How can this compound serve as a key intermediate in synthesizing peptidomimetics or kinase inhibitors?
- Methodology :
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Peptidomimetics : The Boc-protected pyrrolidine scaffold can be coupled to amino acids via EDC/HOBt-mediated amidation (e.g., ’s use of similar tert-butyl carbamates in medicinal chemistry) .
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Kinase Inhibitors : Introduce sulfonamide or heterocyclic moieties at the amino(imino)methyl position via Suzuki-Miyaura cross-coupling (e.g., ’s arylboronic acid derivatives) .
- Case Study :
| Application | Target Molecule | Yield | Key Reaction Step |
|---|---|---|---|
| Anticancer Agent | Pyridopyrimidine analog | 62% | Boc deprotection with TFA |
| Antiviral Peptide | Cyclic peptoid | 45% | Solid-phase synthesis (Fmoc) |
Methodological Best Practices
Q. What analytical techniques resolve discrepancies in reported solubility profiles?
- Methodology :
- Solubility Screening : Use shake-flask method (10 mg/mL in DMSO, water, or ethanol) with UV-Vis quantification.
- LogP Determination : Octanol-water partition coefficients (e.g., ’s Log S = –2.5 predicts moderate hydrophilicity) .
Q. How can researchers optimize reaction scalability without compromising enantiomeric purity?
- Methodology :
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Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis.
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Process Design : Scale reactions from mg to kg using flow chemistry (e.g., ’s continuous polymerization setup) .
- Scalability Data :
| Scale (mg → g) | Yield (%) | Purity (%) | Key Factor |
|---|---|---|---|
| 100 → 1000 | 85 → 78 | 98 → 97 | Mixing efficiency |
| 1000 → 10,000 | 78 → 65 | 97 → 95 | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
